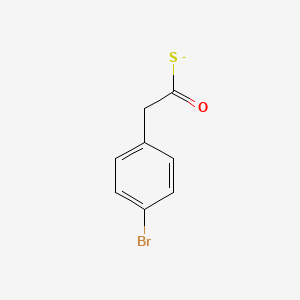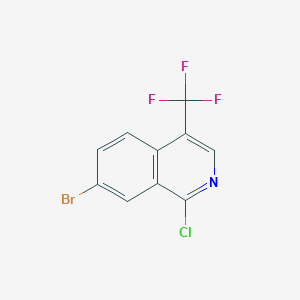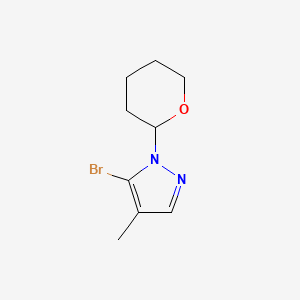![molecular formula C36H30NO2P B11822654 N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving phenylethylamine and other organic precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is formed.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
“N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure, potentially leading to new compounds with different properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen atoms, while reduction could remove certain functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could lead to interesting biological activity.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a candidate for various industrial applications.
Wirkmechanismus
The mechanism by which “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphapentacyclo derivatives and related organic molecules with multiple rings and phosphorus atoms. Examples might include:
- Phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa derivatives
- Other N,N-bis[(1S)-1-phenylethyl] compounds
Uniqueness
What sets “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” apart is its specific combination of rings and functional groups
Eigenschaften
Molekularformel |
C36H30NO2P |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C36H30NO2P/c1-24(26-12-5-3-6-13-26)37(25(2)27-14-7-4-8-15-27)32-19-11-18-31-30(32)21-23-34-36(31)35-29-17-10-9-16-28(29)20-22-33(35)38-40-39-34/h3-25,40H,1-2H3/t24-,25-,40?/m0/s1 |
InChI-Schlüssel |
RBOUQNVIOHIXDY-ZTVSCHOESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N(C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4)[C@@H](C)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4)C(C)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)

![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)


![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)

![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)

![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)

![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
